molecular formula C15H16N4 B1274094 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 56344-53-7

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1274094
CAS No.: 56344-53-7
M. Wt: 252.31 g/mol
InChI Key: WVJFFHQKDQYWCI-UHFFFAOYSA-N
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Description

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound known for its inhibitory effects on the hepatitis C virus (HCV) protease . This compound is part of the pyrrolopyrimidine family, which is characterized by a fused pyrrole and pyrimidine ring system. The presence of benzyl and dimethyl groups enhances its biological activity and specificity.

Scientific Research Applications

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the Hepatitis C Virus (HCV) . It acts as an inhibitor, disrupting the virus’s ability to replicate and spread.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the replication of the HCV . By inhibiting the virus, the compound disrupts these pathways, preventing the virus from spreading and causing further damage.

Pharmacokinetics

Like many similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties likely play a significant role in its bioavailability and overall effectiveness .

Result of Action

The result of the compound’s action is a reduction in the replication and spread of the HCV . This can lead to a decrease in the severity of the disease and potentially contribute to the elimination of the virus from the body.

Biochemical Analysis

Cellular Effects

The effects of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . This compound’s ability to affect such critical pathways highlights its potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as an ATP-competitive inhibitor, selectively inhibiting PKB over PKA . This selective inhibition is essential for its potential use in targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can lead to significant changes in cellular processes over extended periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it plays a role in the PI3K-PKB signaling pathway, promoting cell proliferation and survival . These interactions are vital for understanding its metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity . Understanding these processes is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to particular organelles, influencing its function and activity . This subcellular localization is critical for its role in cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific inhibitory action against the hepatitis C virus protease, which is not commonly observed in other similar compounds. Its specific structure allows for high binding affinity and selectivity, making it a valuable compound for antiviral research .

Properties

IUPAC Name

7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJFFHQKDQYWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388205
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56344-53-7
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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